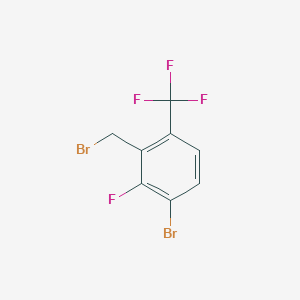![molecular formula C8H4BrFO2 B12867572 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12867572.png)
7-Bromo-5-fluorobenzo[B]furan-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-fluorobenzo[B]furan-3(2H)-one is a chemical compound with the molecular formula C8H4BrFO. It is a derivative of benzofuran, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the reaction of 5-fluorobenzofuran with bromine in the presence of a catalyst under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-5-fluorobenzo[B]furan-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
7-Bromo-5-fluorobenzo[B]furan-3(2H)-one is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-fluorobenzofuran: Similar structure but different substitution pattern.
7-Chloro-5-fluorobenzo[B]furan-3(2H)-one: Chlorine instead of bromine.
7-Bromo-5-methylbenzo[B]furan-3(2H)-one: Methyl group instead of fluorine.
Uniqueness
7-Bromo-5-fluorobenzo[B]furan-3(2H)-one is unique due to the specific positioning of bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C8H4BrFO2 |
|---|---|
Peso molecular |
231.02 g/mol |
Nombre IUPAC |
7-bromo-5-fluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4BrFO2/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2H,3H2 |
Clave InChI |
JWXQMWXGZMDXGI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(O1)C(=CC(=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
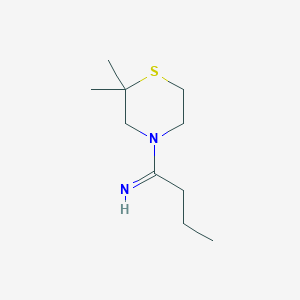
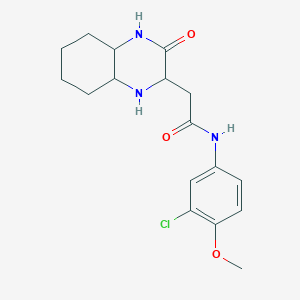
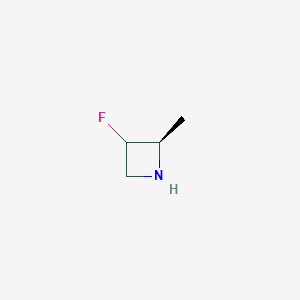
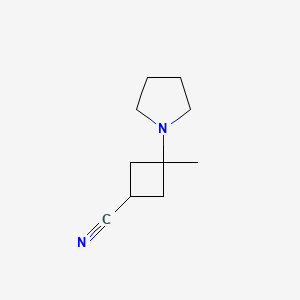
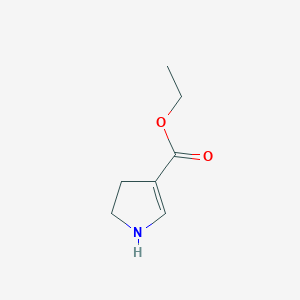
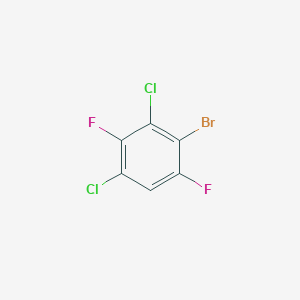
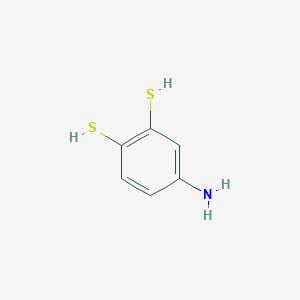
![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)
![1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867559.png)
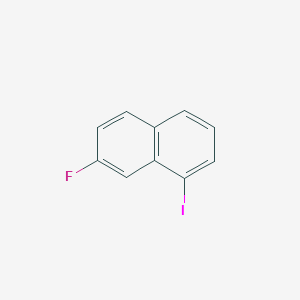
![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)
![2-Chlorobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867574.png)
